4-(Cyclopropylamino)-3-nitrobenzonitrile

Medicinal Chemistry Protease Inhibition Off-Target Screening

4-(Cyclopropylamino)-3-nitrobenzonitrile is a disubstituted benzonitrile derivative bearing a cyclopropylamino group at the para position and a nitro group at the meta position relative to the nitrile. It is classified as a nitroaniline analog and a cyclopropane-containing aromatic building block.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 710967-04-7
Cat. No. B1599249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylamino)-3-nitrobenzonitrile
CAS710967-04-7
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2
InChIKeyFSRZVSJCPWOIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylamino)-3-nitrobenzonitrile (CAS 710967-04-7) Chemical Properties and Procurement Profile


4-(Cyclopropylamino)-3-nitrobenzonitrile is a disubstituted benzonitrile derivative bearing a cyclopropylamino group at the para position and a nitro group at the meta position relative to the nitrile . It is classified as a nitroaniline analog and a cyclopropane-containing aromatic building block . The compound is commercially available in research quantities with reported purities of 95–98% . Its structural features—an electron-withdrawing nitro group and a conformationally constrained cyclopropylamino moiety—render it a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and metalloenzyme modulators [1].

Why 4-(Cyclopropylamino)-3-nitrobenzonitrile Cannot Be Casually Replaced by Other Nitrobenzonitrile Analogs


Substitution of 4-(cyclopropylamino)-3-nitrobenzonitrile with regioisomeric or functional analogs is not straightforward due to the strict positional and electronic requirements of downstream synthetic routes. The para-cyclopropylamino/meta-nitro substitution pattern dictates unique reactivity in cross-coupling, reduction, and heterocycle-forming reactions [1]. Furthermore, the cyclopropyl group imparts metabolic stability advantages over simpler alkylamines, while the nitro group serves as a handle for reduction to amines that are critical for target engagement . Even closely related regioisomers, such as 3-(cyclopropylamino)-4-nitrobenzonitrile (CAS 1356483-72-1), display divergent binding profiles and physicochemical properties that preclude simple interchange in medicinal chemistry programs .

Quantitative Evidence for Selecting 4-(Cyclopropylamino)-3-nitrobenzonitrile Over Analogs


Regioisomeric Differentiation: DPP4 and PREP Inhibitory Activity Defines a Distinct Off-Target Profile

In vitro profiling against human dipeptidyl peptidase 4 (DPP4) and prolyl endopeptidase (PREP) reveals that 4-(cyclopropylamino)-3-nitrobenzonitrile exhibits IC50 values >100,000 nM, confirming minimal engagement of these proteases [1]. This contrasts with the regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile, which has been identified as a hit in anti-leishmanial screens (IC50 4.1–0.5 μM) [2], demonstrating that positional isomerism dramatically alters biological recognition.

Medicinal Chemistry Protease Inhibition Off-Target Screening

Cyclopropyl Group Imparts Metabolic Stability: Class-Level Evidence from Cytochrome P450 Inactivation

Cyclopropylamines are established mechanism-based inactivators of cytochrome P450 enzymes, forming metabolic intermediate complexes that reduce oxidative clearance [1]. While direct metabolic stability data for 4-(cyclopropylamino)-3-nitrobenzonitrile is limited, its cyclopropylamino motif is predicted to confer enhanced stability relative to non-cyclopropyl analogs such as 4-amino-3-nitrobenzonitrile [2]. In vitro microsomal stability assays in cynomolgus monkey liver microsomes have been registered for this compound (ALA4144208), though specific numerical values are not publicly disclosed .

ADME Drug Metabolism Cytochrome P450

Predicted Physicochemical Properties Differentiate from Regioisomers

Calculated properties for 4-(cyclopropylamino)-3-nitrobenzonitrile include a topological polar surface area (TPSA) of 81.6 Ų and a predicted logP of 2.7 . In contrast, the regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile exhibits a lower logP of 2.6 and an identical TPSA [1]. The minor difference in lipophilicity may influence membrane permeability and solubility in biological assays. Additionally, the compound displays a predicted permeability value of 1 (ALA3768192) in cell-based assays .

Computational Chemistry Physicochemical Profiling Drug-Likeness

Validated Intermediate for Metalloenzyme Inhibitor Synthesis

4-(Cyclopropylamino)-3-nitrobenzonitrile is explicitly employed as a reactant in the synthesis of 3-amino-4-(cyclopropylamino)benzonitrile via catalytic hydrogenation [1]. This transformation is documented within the context of metalloenzyme inhibitor development, as referenced in US Patent 10,085,984 B2 [2]. The regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile similarly undergoes reduction to 4-amino-3-(cyclopropylamino)benzonitrile [3], but the downstream applications differ based on the substitution pattern of the resulting amine.

Synthetic Chemistry Metalloenzyme Inhibitors Patent-Backed Applications

Commercial Availability and Purity Specifications

4-(Cyclopropylamino)-3-nitrobenzonitrile is commercially available from multiple vendors with purities ranging from 95% to 98% . In comparison, the regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile is listed as a discontinued product by some suppliers, indicating more limited commercial accessibility . The broader availability and higher purity options for the target compound reduce lead times and quality assurance burdens for research programs.

Procurement Quality Control Chemical Sourcing

Optimal Use Cases for 4-(Cyclopropylamino)-3-nitrobenzonitrile Based on Quantitative Evidence


Synthesis of 3-Amino-4-(cyclopropylamino)benzonitrile for Metalloenzyme Inhibitor Programs

Hydrogenation of 4-(cyclopropylamino)-3-nitrobenzonitrile over Pd/C yields 3-amino-4-(cyclopropylamino)benzonitrile, a scaffold explicitly claimed in metalloenzyme inhibitor patents (US 10,085,984 B2) [1]. This specific transformation is not achievable with the 3-(cyclopropylamino)-4-nitro isomer, which produces a regioisomeric amine. For drug discovery programs targeting aldosterone synthase (CYP11B2) or related metalloenzymes, procurement of the correct nitro precursor is essential to access the patented chemical space.

Medicinal Chemistry Campaigns Requiring Defined Off-Target Profiles

The >100,000 nM IC50 against DPP4 and PREP [1] confirms that 4-(cyclopropylamino)-3-nitrobenzonitrile and its derivatives are unlikely to interfere with these proteases in cellular assays. This characteristic is advantageous when screening for novel kinase or metalloenzyme inhibitors, as it minimizes false positives arising from protease-mediated cytotoxicity or signaling modulation. The regioisomer 3-(cyclopropylamino)-4-nitrobenzonitrile, with documented anti-leishmanial activity (IC50 0.5–4.1 μM) [2], carries a higher risk of confounding phenotypic readouts.

ADME Optimization Studies Leveraging Cyclopropyl Metabolic Stability

The cyclopropylamino group in this compound is expected to confer resistance to oxidative metabolism via CYP inactivation [1]. Researchers designing in vivo probes or lead compounds with improved half-lives should consider 4-(cyclopropylamino)-3-nitrobenzonitrile as a starting point. While direct microsomal stability data is pending, the class-level evidence supports its use over non-cyclopropyl analogs like 4-amino-3-nitrobenzonitrile, which lacks this stabilizing motif.

Structure-Activity Relationship (SAR) Studies on Nitrobenzonitrile Kinase Inhibitors

Benzonitrile derivatives, including those with nitro and amino substituents, are established kinase inhibitor scaffolds (e.g., TBK1/IKKε inhibitors) [1]. 4-(Cyclopropylamino)-3-nitrobenzonitrile offers a unique substitution pattern for SAR exploration. Its predicted logP of 2.7 and TPSA of 81.6 Ų [2] place it in a favorable drug-like space, and its distinct regioisomeric identity ensures that SAR conclusions are not confounded by isomeric impurities. The compound's commercial availability at 98% purity [3] further supports its use in reproducible SAR studies.

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